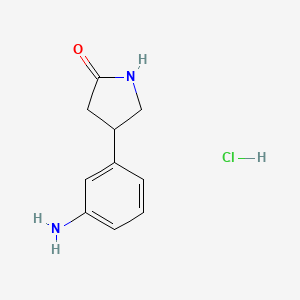

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride

Description

Overview of 4-(3-Aminophenyl)pyrrolidin-2-one Hydrochloride

This compound (CAS 1187830-88-1) is a nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}{10}\text{H}{13}\text{ClN}_2\text{O} $$ and a molecular weight of 212.68 g/mol. Its structure comprises a pyrrolidin-2-one (a five-membered lactam) core substituted at the 4-position with a 3-aminophenyl group, with a hydrochloride salt improving solubility and stability. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported | |

| Solubility | Soluble in polar solvents | |

| pKa (amine group) | ~4.35 (predicted for analogs) |

The compound’s aromatic amine and lactam functionalities enable diverse reactivity, making it a versatile intermediate in organic synthesis.

Historical Context and Discovery

The compound emerged in the early 2010s as part of efforts to develop pyrrolidinone-based bioactive molecules. Early synthetic routes involved multi-step processes, such as:

- Cyclization : Intramolecular condensation of γ-amino esters or amides.

- Reductive Amination : Reactions between ketones and aromatic amines under catalytic conditions.

- Hydrochloride Formation : Treatment of the free base with hydrochloric acid to enhance stability.

A notable milestone was its characterization in patent literature (e.g., CN103804222A), which highlighted its utility as a precursor for morpholinone derivatives. Advances in nickel- and yttrium-catalyzed reactions further streamlined its synthesis, enabling scalable production.

Significance in Organic and Medicinal Chemistry

The compound’s significance stems from two key features:

- Synthetic Versatility : The 3-aminophenyl group participates in electrophilic substitution, while the lactam ring undergoes ring-opening or functionalization.

- Bioactivity Potential : Pyrrolidinones are privileged scaffolds in drug discovery, with analogs showing kinase inhibition, receptor modulation, and antimetastatic activity.

For example, its structural analogs have been investigated as:

Scope and Structure of the Review

This review focuses on:

- Synthetic Methodologies : Catalytic and stepwise approaches.

- Physicochemical Properties : Solubility, stability, and reactivity.

- Applications : Role in synthesizing complex molecules and bioactive agents.

Excluded are clinical data, safety profiles, and formulation details. Subsequent sections will explore these themes using recent research and patent literature.

Tables and Citations

Propriétés

IUPAC Name |

4-(3-aminophenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8;/h1-4,8H,5-6,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFKLLURQFAICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718819 | |

| Record name | 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-88-1 | |

| Record name | 4-(3-Aminophenyl)pyrrolidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of N-substituted piperidines, which undergoes a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would include optimized reaction conditions to ensure high yield and purity, as well as the use of cost-effective reagents and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development in treating diseases such as cancer and neurological disorders.

Case Studies:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in cancer progression, suggesting its potential as an anti-cancer agent.

- Receptor Binding : Research indicates that it may bind to certain receptors in the brain, which could lead to new treatments for neurological conditions.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Substitution Reactions : The aminophenyl group can participate in nucleophilic substitutions, leading to the formation of more complex molecules.

- Oxidation and Reduction : It can be oxidized to form derivatives that may have enhanced biological activity or reduced toxicity profiles.

Biological Research

In biological studies, this compound is utilized for its pharmacological properties. It is often used in:

- Cell Culture Studies : To assess its effects on cell viability and proliferation.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

The presence of the aminophenyl group distinguishes this compound from other similar compounds, enhancing its solubility and reactivity, which are crucial for its applications in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrrolidinone ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (4a)

- Molecular formula : C₁₅H₁₃FN₆OS

- Key features : Incorporates a fluorophenyl group and a thioxo-triazole ring , introducing sulfur and fluorine atoms.

- This compound’s pharmacological activity likely differs due to these modifications .

4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one Hydrochloride

- Molecular formula : C₁₁H₁₁F₃N₂O·HCl

- Key features : Substitution with a trifluoromethylphenyl group introduces strong electron-withdrawing effects.

- Impact: The trifluoromethyl group improves metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration compared to the aminophenyl group in the target compound .

Stereochemical Variants

(R)- and (S)-Baclofen Hydrochloride

- Molecular formula: C₁₀H₁₂ClNO₂ (Baclofen)

- Key features : Baclofen, a muscle relaxant, features a 4-(3-chlorophenyl)pyrrolidin-2-one backbone. The stereochemistry (R vs. S) critically affects GABA-B receptor binding.

- Comparison: Unlike Baclofen’s chlorophenyl group, the target compound’s 3-aminophenyl substituent may shift pharmacological activity toward different receptor targets, such as serotonin or dopamine receptors .

(4R)-4-Aminopyrrolidin-2-one Hydrochloride

- Molecular formula : C₄H₉ClN₂O

- Key features : A simpler structure lacking aromatic substituents but retaining stereochemical specificity at the 4-position.

Derivatives with Heterocyclic Additions

1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one Hydrochloride (S-61)

- Molecular formula : C₂₀H₂₈ClN₃O

- Key features : Incorporates a piperazine-butyl chain and a tolyl group .

- Pharmacological activity: Demonstrates α₁-adrenolytic properties, leading to antiarrhythmic and hypotensive effects. The extended alkyl chain and piperazine moiety likely enhance cardiovascular targeting compared to the target compound .

1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one Hydrochloride

- Molecular formula : C₁₂H₁₇ClN₄O₂

- Key features : Includes an oxadiazole ring and azetidine group .

Halogen-Substituted Analogues

4-(4-Bromophenyl)pyrrolidin-2-one

- Molecular formula: C₁₀H₁₀BrNO

- Key features : Substitution with a bromophenyl group increases molecular weight and lipophilicity.

- Comparison: Bromine’s bulkiness may hinder membrane permeability compared to the target compound’s aminophenyl group, though it could enhance halogen-bonding interactions in drug-receptor complexes .

Comparative Data Table

Key Research Findings

- Positional Effects: The meta-position of the amino group in the target compound (vs. para in analogues like 4-aminophenyl derivatives) may optimize steric interactions with enzymatic pockets, as seen in benzothiazole studies .

- Salt Forms: Hydrochloride salts (e.g., target compound, Baclofen) generally enhance aqueous solubility, critical for intravenous administration .

- Synthetic Flexibility : Pyrrolidin-2-one derivatives are versatile scaffolds; modifications like piperazine or oxadiazole additions enable tuning for specific therapeutic areas (e.g., cardiovascular vs. neurological) .

Activité Biologique

Overview

4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride, with the molecular formula CHClNO, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 200.68 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyrrolidinone core substituted with an aminophenyl group.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidin-2-one compounds exhibit significant anticancer activity. For instance, a study evaluated various pyrrolidinone-hydrazone derivatives against multiple cancer cell lines, including:

- Triple-negative breast cancer (MDA-MB-231)

- Melanoma (IGR39)

- Pancreatic carcinoma (Panc-1)

- Prostate cancer (PPC-1)

The findings suggested that certain derivatives demonstrated selective cytotoxicity towards these cancer cell lines while sparing normal fibroblasts, indicating a potential therapeutic window for further development .

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 | 11.73 | 5.0 |

| Compound B | IGR39 | 9.46 | 6.5 |

| Compound C | Panc-1 | 7.50 | 4.0 |

| Compound D | PPC-1 | 8.00 | 7.0 |

The mechanisms underlying the anticancer effects of this compound appear to involve:

- Inhibition of Cell Proliferation : This compound may induce cell cycle arrest and promote apoptosis in cancer cells.

- Modulation of Signaling Pathways : It potentially affects pathways involving kinases that regulate cell motility and survival.

- Antioxidant Activity : Some derivatives have shown enhanced antioxidant properties, which may contribute to their protective effects against oxidative stress in cancer cells .

Study on Cell Migration

A notable study assessed the effect of various pyrrolidinone derivatives on cell migration using a wound healing assay. The results indicated that certain compounds significantly inhibited the migration of melanoma and pancreatic cancer cells at specific concentrations, suggesting their potential role in preventing metastasis .

Cytotoxicity Assessment

In vitro cytotoxicity tests revealed that this compound exhibited lower cytotoxicity towards normal cells compared to cancer cells, highlighting its selectivity and potential as a safer therapeutic option .

Q & A

Q. How can the synthesis of 4-(3-Aminophenyl)pyrrolidin-2-one hydrochloride be optimized for higher yield?

Methodological Answer: The synthesis can be optimized by controlling stoichiometry, temperature, and purification steps. For example, in a related pyrrolidin-2-one hydrochloride synthesis, a 52.7% yield was achieved by:

- Adding 1.0 M HCl in a stepwise manner to the free base at room temperature, followed by heating to 50°C to dissolve precipitates .

- Filtering the reaction mixture at 50°C to remove impurities, followed by gradual cooling to 0–5°C to crystallize the product .

- Rinsing the product with cold HCl solution to minimize residual solvents .

Key Parameters:

| Parameter | Value | Reference |

|---|---|---|

| HCl Equivalents | 4.84 equiv | |

| Reaction Temperature | 50°C | |

| Cooling Rate | Gradual (2 h) |

Q. What are the critical characterization techniques for verifying the structure and purity of this compound?

Methodological Answer:

- X-Ray Powder Diffraction (XRPD): To confirm crystallinity and polymorphic identity. A representative XRPD pattern for a related compound shows peaks at 2θ = 8.4°, 12.6°, and 16.9° with intensities >50% .

- Differential Scanning Calorimetry (DSC): Detects thermal events (e.g., melting/decomposition). For example, an onset at 194.37°C and peak at 206.55°C were observed for a pyrrolidin-2-one hydrochloride derivative .

- TGA: Measures thermal stability. A 4.3% weight loss up to 210°C indicates solvent evaporation, followed by decomposition .

- Elemental Analysis: Chloride content titration (7.56% experimental vs. 7.56% theoretical) ensures stoichiometric HCl incorporation .

Advanced Questions

Q. How can contradictions in thermal decomposition data (DSC vs. TGA) be resolved?

Methodological Answer: Discrepancies between DSC (endothermic peaks) and TGA (weight loss) often arise from overlapping processes (e.g., dehydration and decomposition). To resolve this:

- Perform modulated DSC to separate reversible (melting) and non-reversible (decomposition) events.

- Correlate TGA mass loss with DSC peaks. For instance, a 4.3% weight loss below 210°C in TGA aligns with DSC endotherms, confirming solvent evaporation precedes decomposition .

- Use Karl Fischer (KF) titration to quantify residual water (e.g., 3.63% w/w) and adjust TGA interpretations .

Q. What strategies are effective in resolving polymorphic forms of this hydrochloride salt?

Methodological Answer:

- XRPD Screening: Compare experimental patterns with known polymorphs. For example, monoclinic space groups (P21/c or P21/n) were confirmed for related salts via lattice parameter analysis .

- Solvent-Mediated Polymorph Transformation: Recrystallize the compound in solvents like ethanol/water mixtures under varying temperatures.

- Dynamic Vapor Sorption (DVS): Assess hygroscopicity, as water uptake can induce phase changes.

Q. How can structure-activity relationships (SAR) be established for pharmacological applications?

Methodological Answer:

- Pharmacological Assays: Test derivatives for target affinity. For example, pyrrolidin-2-one derivatives with α1-adrenolytic properties were evaluated for antiarrhythmic effects using in vivo rat models and in vitro receptor-binding assays .

- Molecular Docking: Simulate interactions between the compound’s aminophenyl group and receptor pockets (e.g., serotonin or adrenergic receptors).

- Metabolic Stability Studies: Use liver microsomes to assess CYP450-mediated degradation, which informs SAR for drug design .

Key Parameters for SAR:

| Parameter | Method | Reference |

|---|---|---|

| IC50 (α1-Receptor) | Radioligand binding | |

| Half-life (Microsomes) | HPLC-MS |

Q. How should researchers address discrepancies in reported melting points for similar compounds?

Methodological Answer:

- Standardize Measurement Conditions: Use identical heating rates (e.g., 10°C/min in DSC) and sample preparation methods (e.g., recrystallization solvent) .

- Cross-Validate with NMR: Impurities (e.g., unreacted starting materials) lower observed melting points. For example, 1-Aminopyrrolidin-2-one hydrochloride has a reported mp of 227°C, but deviations may indicate incomplete salt formation .

Q. What analytical methods are recommended for detecting trace impurities in the final product?

Methodological Answer:

- HPLC-PDA/MS: Use a C18 column with 0.1% TFA in water/acetonitrile gradients to separate impurities. For example, a related compound showed 98% purity by HPLC .

- Residual Solvent Analysis (GC-MS): Detect solvents like ethanol or DCM (limit: <500 ppm per ICH Q3C).

- Elemental Analysis: Confirm C/H/N ratios within 0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.